Cas no 87779-01-9 (3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one)

3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-bromo-2-(chloromethyl)-
- 3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one
- 3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one
- EN300-8670276
- UOQARUIEXGTABL-UHFFFAOYSA-N
- 87779-01-9
- 3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, AldrichCPR
- DTXSID40530598
- SCHEMBL890546
-
- MDL: MFCD18072562
- インチ: InChI=1S/C9H6BrClN2O/c10-8-6(5-11)12-7-3-1-2-4-13(7)9(8)14/h1-4H,5H2
- InChIKey: UOQARUIEXGTABL-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC(=C(C(=O)N2C=C1)Br)CCl
計算された属性
- せいみつぶんしりょう: 271.93520g/mol
- どういたいしつりょう: 271.93520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8670276-5g |
3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
87779-01-9 | 95% | 5g |
$187.0 | 2023-09-02 | |
Enamine | EN300-8670276-2.5g |
3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
87779-01-9 | 95.0% | 2.5g |
$103.0 | 2025-02-21 | |
Enamine | EN300-8670276-0.5g |
3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
87779-01-9 | 95.0% | 0.5g |
$39.0 | 2025-02-21 | |
Aaron | AR008DT6-250mg |
4H-Pyrido[1,2-a]pyrimidin-4-one, 3-bromo-2-(chloromethyl)- |
87779-01-9 | 95% | 250mg |
$60.00 | 2025-02-14 | |
Aaron | AR008DT6-500mg |
4H-Pyrido[1,2-a]pyrimidin-4-one, 3-bromo-2-(chloromethyl)- |
87779-01-9 | 95% | 500mg |
$79.00 | 2025-02-14 | |
Enamine | EN300-8670276-1g |
3-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
87779-01-9 | 95% | 1g |
$50.0 | 2023-09-02 | |
Aaron | AR008DT6-5g |
4H-Pyrido[1,2-a]pyrimidin-4-one, 3-bromo-2-(chloromethyl)- |
87779-01-9 | 95% | 5g |
$283.00 | 2023-12-15 | |
1PlusChem | 1P008DKU-1g |
4H-Pyrido[1,2-a]pyrimidin-4-one, 3-bromo-2-(chloromethyl)- |
87779-01-9 | 95% | 1g |
$120.00 | 2024-04-20 | |
1PlusChem | 1P008DKU-100mg |
4H-Pyrido[1,2-a]pyrimidin-4-one, 3-bromo-2-(chloromethyl)- |
87779-01-9 | 95% | 100mg |
$83.00 | 2024-04-20 | |
Aaron | AR008DT6-2.5g |
4H-Pyrido[1,2-a]pyrimidin-4-one, 3-bromo-2-(chloromethyl)- |
87779-01-9 | 95% | 2.5g |
$167.00 | 2025-02-14 |
3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one 関連文献
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
8. Book reviews
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-oneに関する追加情報
Chemical Profile of 3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one (CAS No. 87779-01-9)
3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 87779-01-9, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its structural complexity and potential biological activity. This compound belongs to the pyridopyrimidine class, a scaffold that has been extensively explored for its pharmacological properties. The presence of both bromo and chloromethyl substituents in its molecular structure suggests a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>pyrido1,2-apyrimidin-4-one core is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring, which is known to exhibit a wide range of biological activities. These include antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The specific arrangement of functional groups in this compound can influence its interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been growing interest in developing novel therapeutic agents based on< strong>pyridopyrimidine derivatives due to their favorable pharmacokinetic properties and low toxicity profiles. Researchers have been particularly focused on modulating the electronic and steric properties of these compounds to enhance their binding affinity to biological targets. The< strong>bromo and< strong>chloromethyl substituents in 3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one provide multiple sites for chemical modification, allowing for the development of libraries of derivatives with tailored biological activities.
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The introduction of the bromo and chloromethyl groups requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the< strong>pyrido1,2-apyrimidin-4-one core efficiently. These methods not only improve the efficiency of synthesis but also allow for the introduction of additional functional groups with minimal side reactions.
The potential applications of 3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one extend beyond its use as an intermediate in drug discovery. Its unique structural features make it a valuable tool for studying the interactions between small molecules and biological targets. Computational modeling studies have been used to predict the binding modes of this compound with various enzymes and receptors. These studies provide insights into how structural modifications can be made to optimize its pharmacological properties.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The< strong>pyridopyrimidine scaffold is known to exhibit favorable electronic properties, making it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a building block for developing new materials with applications in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and sensors.
The latest research in this field highlights the importance of understanding the relationship between molecular structure and biological activity. Studies have demonstrated that subtle changes in the< strong>pyrido1,2-apyrimidin-4-one core can significantly alter its pharmacological profile. For instance, modifications at the position where the< strong>bromo group is located have been shown to affect binding affinity and selectivity for certain biological targets. Similarly, changes at the< strong>chloromethyl substituent can influence metabolic stability and bioavailability.
The development of high-throughput screening methods has accelerated the discovery process for novel bioactive compounds derived from< strong>3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one. These methods allow researchers to rapidly test large libraries of derivatives for their biological activity against various targets. This approach has led to the identification of several promising candidates that are now undergoing further optimization.
The future prospects for this compound are exciting, with ongoing research focusing on expanding its chemical space through innovative synthetic strategies. Techniques such as directed evolution and fragment-based drug design are being explored to generate novel derivatives with enhanced therapeutic potential. Additionally, advances in biocatalysis offer new opportunities for sustainable synthesis of these complex molecules.
In conclusion,3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one(CAS No.< strong>87779-01-9) represents a significant advancement in medicinal chemistry due to its versatile structure and potential applications. Its unique combination of functional groups makes it an excellent starting point for developing new therapeutic agents and advanced materials. As research continues to uncover new ways to exploit its chemical diversity,this compound is poised to play an important role in addressing some of today's most pressing medical challenges.
87779-01-9 (3-bromo-2-(chloromethyl)-4H-pyrido1,2-apyrimidin-4-one) 関連製品
- 111058-68-5((S)-Oxiraneacetic Acid Phenylmethyl Ester)
- 1806190-51-1(4-(Bromomethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 197901-00-1((2s,3s)-2,3-dihydroxybutanedioic Acid; Ethyl (3r)-3-benzylpiperid Ine-3-carboxylate)
- 2228128-01-4(tert-butyl N-3-(1-aminocyclobutyl)oxolan-3-ylcarbamate)
- 55226-06-7(BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO-)
- 2229436-61-5(2-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-one)
- 868146-87-6(N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide)
- 1935140-98-9(methyl 6-formyl-4H-thieno3,2-bpyrrole-5-carboxylate)
- 2377612-05-8(1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea)
- 1804134-02-8(Ethyl 4-(3-chloro-2-oxopropyl)-3-methylphenylacetate)




